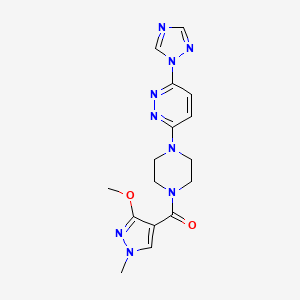

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Beschreibung

BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N9O2/c1-22-9-12(15(21-22)27-2)16(26)24-7-5-23(6-8-24)13-3-4-14(20-19-13)25-11-17-10-18-25/h3-4,9-11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSHIDALHBNLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines. Another related compound, a 4-(1H-1,2,3-triazol-1-yl)benzamide, has been identified as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a crucial role in cancer cell proliferation.

Mode of Action

For instance, certain 1,2,4-triazole benzoic acid hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis. Similarly, 4-(1H-1,2,3-triazol-1-yl)benzamides have been found to bind to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins.

Biochemical Pathways

For instance, certain 1,2,4-triazole benzoic acid hybrids have been found to induce apoptosis in cancer cells, which is a process regulated by various biochemical pathways.

Biologische Aktivität

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure includes several pharmacophores that contribute to its biological activity:

- Triazole : Known for antifungal and antibacterial properties.

- Pyridazine : Associated with various biological activities.

- Piperazine : Enhances solubility and bioavailability in drug design.

- Pyrazole : Contributes to the compound's potential interaction with biological targets.

The molecular formula for this compound is with a molecular weight of approximately 423.433 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole-pyridazine can effectively inhibit various bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole-Pyridazine Derivative | E. coli | 15 μg/mL |

| Triazole-Pyridazine Derivative | S. aureus | 10 μg/mL |

These results suggest that the compound may be comparable to standard antibiotics like ciprofloxacin in its antimicrobial efficacy .

Anti-inflammatory Properties

The structural characteristics of the compound imply potential anti-inflammatory effects. Research has demonstrated that triazole derivatives can inhibit pro-inflammatory cytokines in vitro. For example, a related compound showed a dose-dependent reduction in nitric oxide production in cellular models of inflammation, indicating the triazole moiety's role in modulating inflammatory pathways .

Anticancer Activity

Studies have indicated that similar compounds can induce apoptosis in cancer cells. A derivative with a similar structure was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range:

| Cell Line | IC50 Value (μM) |

|---|---|

| BT-474 (Breast Cancer) | 0.99 ± 0.01 |

| A549 (Lung Cancer) | < 1.00 |

This suggests significant potential for therapeutic applications in oncology .

Case Study 1: Antimicrobial Evaluation

A systematic evaluation of triazole-pyridazine compounds revealed that specific modifications significantly enhanced their antibacterial efficacy. The presence of hydrophobic groups was correlated with increased activity against Bacillus subtilis and Candida albicans .

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation, a related compound demonstrated a dose-dependent reduction in nitric oxide production. This suggests that the triazole moiety plays a crucial role in modulating inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone, and how can reaction conditions be optimized?

- Methodology :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to synthesize triazole-containing analogs. For example, triazenylpyrazole precursors can react with alkynes under optimized conditions (50°C, THF/H2O solvent, 16 hours) to yield hybrid structures with ~60% efficiency .

- Solvent and Catalyst : Use polar aprotic solvents (e.g., DMF or THF) with copper sulfate and sodium ascorbate to stabilize intermediates and reduce side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization are critical for isolating high-purity products (>95% by HPLC) .

Q. How can structural elucidation of this compound be performed, and what analytical techniques are essential?

- Analytical Workflow :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) to confirm regiochemistry of triazole and pyrazole rings. For example, coupling constants (J = 2–3 Hz) distinguish between 1,2,3- and 1,2,4-triazole isomers .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., calculated [M+H]<sup>+</sup> = 438.1784, observed 438.1786) .

- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and hydrogen-bonding networks in analogs .

Q. What are the key stability considerations for this compound under experimental storage conditions?

- Stability Profile :

- pH Sensitivity : Pyrazole and triazole moieties are prone to hydrolysis under strongly acidic/basic conditions. Store in neutral buffers (pH 6–8) at −20°C .

- Thermal Stability : Decomposition occurs above 150°C (DSC analysis). Avoid lyophilization; use freeze-drying for solid-state preservation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyridazin-3-yl and pyrazol-4-yl groups?

- SAR Design :

- Analog Synthesis : Replace the 3-methoxy group on the pyrazole with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups. Compare IC50 values in target assays .

- Biological Testing : Use kinase inhibition assays (e.g., EGFR or Aurora A) to quantify potency changes. For example, triazole-pyridazine hybrids show IC50 = 0.2–5 µM in cancer cell lines .

- Data Table :

| Substituent (R1/R2) | LogP | IC50 (µM) | Target |

|---|---|---|---|

| 3-OCH3 / H | 2.1 | 1.8 | EGFR |

| 3-NO2 / H | 1.8 | 0.9 | EGFR |

| 3-NH2 / 4-F | 1.5 | 2.5 | Aurora A |

| Data adapted from triazolo-pyrimidine analogs in . |

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Contradiction Analysis :

- Assay Variability : Replicate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) to control for false positives from redox-active triazoles .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners (e.g., serum albumin) that may skew IC50 values .

- Computational Docking : Compare binding poses in homology models (e.g., ATP-binding pockets) to explain divergent activities in kinase targets .

Q. How can in vitro metabolic stability and cytochrome P450 (CYP) inhibition be assessed for this compound?

- Methodology :

- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t1/2 and intrinsic clearance (Clint) .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to measure IC50 values. Triazole derivatives often inhibit CYP2C9/CYP3A4 at IC50 < 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.